

# Larazotide acetate versus placebo in maintaining remission in celiac disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Larazotide Acetate |           |  |  |  |
| Cat. No.:            | B608467            | Get Quote |  |  |  |

# Larazotide Acetate vs. Placebo in Celiac Disease: A Comparative Guide

An objective analysis of **larazotide acetate**'s performance against placebo in maintaining remission in celiac disease, supported by experimental data from key clinical trials.

#### Introduction

Larazotide acetate (also known as INN-202 and AT-1001) is a first-in-class, oral peptide developed as an adjunct therapy for celiac disease.[1] It functions as a tight junction regulator, aiming to prevent the intestinal permeability that allows gluten peptides to trigger an inflammatory response.[2][3] This guide provides a detailed comparison of larazotide acetate's efficacy and mechanism of action relative to placebo, based on data from significant clinical investigations.

### **Mechanism of Action: The Zonulin Pathway**

In celiac disease, ingestion of gluten leads to the release of zonulin, a protein that modulates the permeability of the intestinal barrier by disassembling tight junctions between epithelial cells.[4][5] This increased permeability allows gliadin, the immunogenic component of gluten, to enter the lamina propria, initiating an inflammatory cascade.[4]

**Larazotide acetate** is an eight-amino acid peptide that acts as a zonulin antagonist.[2][6] By preventing zonulin from binding to its receptor, **larazotide acetate** helps to maintain the



integrity of the tight junctions, thereby reducing the influx of gliadin and subsequent inflammation.[2][4]



Click to download full resolution via product page

Caption: Proposed mechanism of action of **larazotide acetate** in the context of celiac disease.

#### Clinical Trial Data: Larazotide Acetate vs. Placebo

Several randomized, double-blind, placebo-controlled studies have evaluated the efficacy of **larazotide acetate** in patients with celiac disease. The results have been mixed, with some studies demonstrating a statistically significant improvement in symptoms, while others did not meet their primary endpoints.

## Phase IIb Study in Symptomatic Celiac Disease Patients on a Gluten-Free Diet

This study assessed the efficacy of different doses of **larazotide acetate** in reducing persistent symptoms in adults with celiac disease who were on a gluten-free diet (GFD) for at least 12



months.[7]

Table 1: Efficacy of Larazotide Acetate in Patients with Persistent Symptoms on a GFD

| Endpoint                                    | Larazotide Acetate<br>0.5 mg (n=86) | Placebo (n=85) | p-value |
|---------------------------------------------|-------------------------------------|----------------|---------|
| Change in CeD-GSRS<br>Score (ANCOVA)        | -                                   | -              | 0.022   |
| Change in CeD-GSRS<br>Score (MMRM)          | -                                   | -              | 0.005   |
| Decrease in Symptomatic Days (CeD PRO)      | 26%                                 | -              | 0.017   |
| Increase in Improved Symptom Days (CeD PRO) | 31%                                 | -              | 0.034   |
| ≥50% Reduction in Abdominal Pain Score      | -                                   | -              | 0.022   |
| Decrease in<br>Headache and<br>Tiredness    | -                                   | -              | 0.010   |

CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; CeD PRO: Celiac Disease Patient Reported Outcome; ANCOVA: Analysis of Covariance; MMRM: Mixed Model for Repeated Measures.

The 0.5 mg dose of **larazotide acetate** met the primary endpoint, showing a significant reduction in gastrointestinal symptoms compared to placebo.[7][8] Higher doses of 1 mg and 2 mg were not significantly different from placebo.[7]

### Gluten Challenge Study

This exploratory study evaluated the efficacy of **larazotide acetate** in patients with celiac disease undergoing a gluten challenge.[9][10]



Table 2: Efficacy of Larazotide Acetate During a Gluten Challenge

| Endpoint                                      | Larazotide<br>Acetate 1 mg   | Larazotide<br>Acetate 4 mg   | Larazotide<br>Acetate 8 mg   | Placebo |
|-----------------------------------------------|------------------------------|------------------------------|------------------------------|---------|
| Change in GSRS<br>Score                       |                              |                              |                              |         |
| vs. Placebo (p-<br>value)                     | 0.002                        | Not Significant              | Not Significant              | -       |
| Anti-tTG IgA<br>Levels (Ratio to<br>Baseline) |                              |                              |                              |         |
| Mean Ratio                                    | 5.78                         | 3.88                         | 7.72                         | 19.0    |
| vs. Placebo (p-<br>value)                     | 0.010                        | 0.005                        | 0.025                        | -       |
| Lactulose-to-<br>Mannitol (LAMA)<br>Ratio     | No Significant<br>Difference | No Significant<br>Difference | No Significant<br>Difference | -       |

GSRS: Gastrointestinal Symptom Rating Scale; anti-tTG IgA: anti-tissue transglutaminase IgA.

In this study, the 1 mg dose of **larazotide acetate** significantly limited gluten-induced symptoms.[9] All tested doses of **larazotide acetate** significantly blunted the increase in anti-tTG IgA levels compared to placebo.[9][10] However, no significant differences in intestinal permeability, as measured by the LAMA ratio, were observed between the **larazotide acetate** and placebo groups.[9]

## Experimental Protocols Phase IIb Study in Symptomatic Patients

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7]
- Participants: 342 adults with biopsy-confirmed celiac disease on a GFD for ≥12 months with persistent symptoms.[7]



- Intervention: Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily before meals for 12 weeks.[7] The study included a 4-week placebo run-in and a 4-week placebo run-out phase.[7]
- Primary Endpoint: The difference in the average on-treatment Celiac Disease
   Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[7]



Click to download full resolution via product page

Caption: Workflow of the Phase IIb clinical trial for larazotide acetate.

#### **Gluten Challenge Study**

- Study Design: An exploratory, double-blind, randomized, placebo-controlled study.[9]
- Participants: 184 patients with celiac disease maintaining a GFD.[9]
- Intervention: Larazotide acetate (1, 4, or 8 mg) or placebo three times daily, with a concurrent daily gluten challenge of 2.7 grams for 6 weeks.[9][10]
- Outcomes: Intestinal permeability (lactulose-to-mannitol ratio), clinical symptoms (GSRS), and anti-transglutaminase antibody levels.[9]

#### **Phase III Trial and Discontinuation**

A Phase III clinical trial (CedLara) was initiated to further evaluate **larazotide acetate** as an adjunct treatment for patients with celiac disease who continued to experience symptoms while on a gluten-free diet.[1][11] However, the trial was discontinued in June 2022.[12][13] An interim analysis revealed that the number of patients needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to support the continuation of the trial.[12][13][14]

#### Conclusion



Larazotide acetate has demonstrated a potential benefit in reducing symptoms for some individuals with celiac disease, particularly at lower doses in patients with persistent symptoms despite a GFD.[7] Clinical trial data also suggests an effect on the immune response to gluten, as evidenced by reduced anti-tTG antibody levels during a gluten challenge.[9] However, the lack of a consistent dose-response and the discontinuation of the Phase III trial indicate that its overall efficacy in a broader celiac disease population remains unproven.[7][12] Future analyses of the existing data may reveal specific subgroups of patients or symptoms that could benefit from this therapeutic approach.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. celiac.org [celiac.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. droracle.ai [droracle.ai]
- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment BioSpace [biospace.com]



- 12. beyondceliac.org [beyondceliac.org]
- 13. celiac.org [celiac.org]
- 14. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Larazotide acetate versus placebo in maintaining remission in celiac disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608467#larazotide-acetate-versus-placebo-in-maintaining-remission-in-celiac-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com